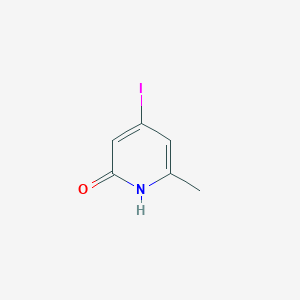
4-iodo-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-6-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This compound is characterized by the presence of an iodine atom at the 4th position and a methyl group at the 6th position on the pyridine ring, along with a ketone group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-6-methylpyridin-2(1H)-one typically involves the iodination of 6-methylpyridin-2(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 4-Iodo-6-methylpyridin-2(1H)-ol.
Oxidation: 4-Iodo-6-methylpyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 4-iodo-6-methylpyridin-2(1H)-one would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The iodine and methyl groups may play roles in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-2-methylpyridine: Lacks the ketone group at the 2nd position.
6-Methylpyridin-2(1H)-one: Lacks the iodine atom at the 4th position.
4-Bromo-6-methylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
Uniqueness
4-Iodo-6-methylpyridin-2(1H)-one is unique due to the combination of its substituents, which can influence its reactivity and potential applications. The presence of both iodine and a ketone group provides distinct chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C6H6INO |
|---|---|
Peso molecular |
235.02 g/mol |
Nombre IUPAC |
4-iodo-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6INO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) |
Clave InChI |
PTLYEMLMTWNNEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13016514.png)
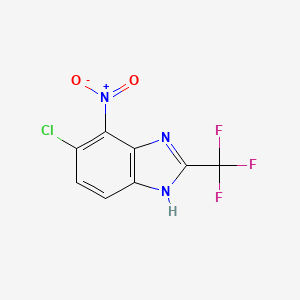
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13016522.png)
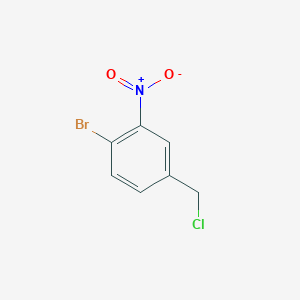
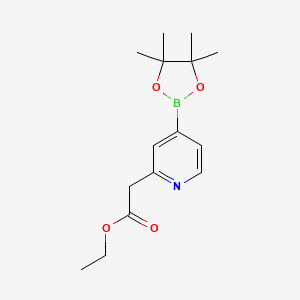
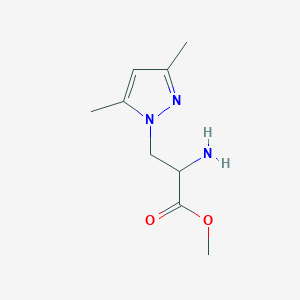

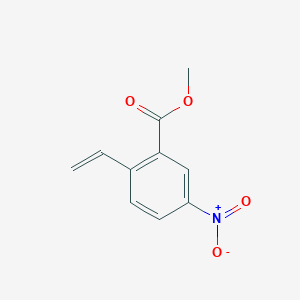
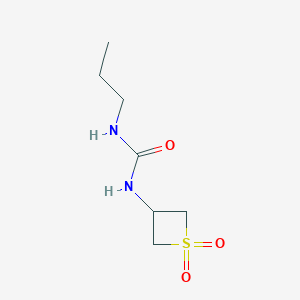


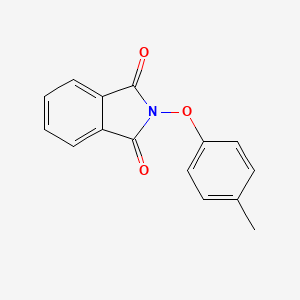

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
